molecular formula C30H31N5O3 B2565427 N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 887224-39-7

N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Número de catálogo B2565427
Número CAS: 887224-39-7
Peso molecular: 509.61
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C30H31N5O3 and its molecular weight is 509.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

  • A study by Huang, Nie, and Ding (2009) explored the synthesis of 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines via the Aza-Wittig reaction, showcasing the versatility of similar compounds in synthesizing novel heterocyclic structures that are of interest in various chemical research areas (Huang, Nie, & Ding, 2009).

Antioxidant and Anticancer Activity

  • Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating significant antioxidant and anticancer activities. This suggests that compounds with related structures could have potential applications in developing new therapeutic agents (Tumosienė et al., 2020).

Antimicrobial Activities

  • Bektaş et al. (2007) reported the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, indicating the potential use of similar compounds in antimicrobial drug development (Bektaş et al., 2007).

Tubulin Polymerization Inhibitors

  • Driowya et al. (2016) developed triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, showcasing the therapeutic potential of such structures in cancer treatment (Driowya et al., 2016).

H1-antihistaminic Agents

  • Alagarsamy et al. (2009) synthesized a series of triazoloquinazolinone derivatives, testing them as H1-antihistaminic agents and finding significant activity, highlighting the pharmaceutical application of these structures (Alagarsamy et al., 2009).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide involves the reaction of 4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline with 3-bromo-N-(4-ethoxyphenethyl)propanamide, followed by reduction of the resulting intermediate and subsequent acylation to obtain the final product.", "Starting Materials": [ "4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline", "3-bromo-N-(4-ethoxyphenethyl)propanamide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: 4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline is reacted with 3-bromo-N-(4-ethoxyphenethyl)propanamide in chloroform in the presence of sodium hydroxide to obtain the intermediate.", "Step 2: The intermediate is reduced using sodium borohydride in ethanol to obtain the corresponding amine.", "Step 3: The amine is acylated using acetic anhydride and pyridine to obtain the final product, N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide.", "Step 4: The final product is purified using column chromatography and characterized using spectroscopic techniques." ] }

Número CAS

887224-39-7

Nombre del producto

N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Fórmula molecular

C30H31N5O3

Peso molecular

509.61

Nombre IUPAC

N-[2-(4-ethoxyphenyl)ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C30H31N5O3/c1-3-38-24-14-12-22(13-15-24)18-19-31-28(36)17-16-27-32-33-30-34(20-23-10-8-21(2)9-11-23)29(37)25-6-4-5-7-26(25)35(27)30/h4-15H,3,16-20H2,1-2H3,(H,31,36)

SMILES

CCOC1=CC=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)C

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.